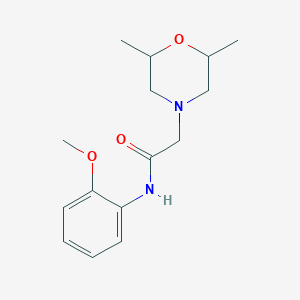
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is a complex organic compound with a unique structure that includes both fluorinated and methylated aromatic rings
Méthodes De Préparation
The synthesis of N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the fluorinated phenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorinated benzene derivative reacts with a nucleophile.
Attachment of the methylphenyl group: This can be done through Friedel-Crafts alkylation reactions, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Final coupling: The final step involves coupling the intermediate compounds to form the desired piperazinecarboxamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Des Réactions Chimiques
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents used in these reactions include halogens, nitrating agents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperazine core.
Materials Science: The unique electronic properties of the fluorinated aromatic rings make this compound useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological molecules.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated and methylated aromatic rings can enhance binding affinity and specificity, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide include:
Fluconazole: A compound with a 2,4-difluorophenyl group known for its antifungal activity.
Sulfonamide derivatives: Compounds with similar structural features used as enzyme inhibitors.
This compound is unique due to its specific combination of fluorinated and methylated aromatic rings, which can provide distinct electronic and steric properties compared to other similar compounds .
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-13-3-6-16(7-4-13)24-10-9-23(12-14(24)2)19(25)22-18-8-5-15(20)11-17(18)21/h3-8,11,14H,9-10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUYWZTOTZVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B5316359.png)
![2-CHLORO-6-FLUOROBENZYL (5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE](/img/structure/B5316370.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5316378.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5316402.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5316406.png)
![3-amino-N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5316412.png)
![5-(cyclopropylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5316417.png)
![3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one](/img/structure/B5316420.png)
![2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5316429.png)
![(2R,3S)-3-amino-4-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-oxobutan-2-ol](/img/structure/B5316444.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)

![2-[2,5-dimethyl-3-[(Z)-2-nitroethenyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5316456.png)
